Thieno[3,2-c]pyridin-2-amine
Overview
Description
Thieno[3,2-c]pyridin-2-amine is a bicyclic heteroaromatic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of both sulfur and nitrogen atoms in the ring system allows for unique interactions with biological targets, making it a valuable structure in the design of kinase inhibitors and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of the thieno[3,2-c]pyridine core . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thieno[3,2-c]pyridines, and various amine derivatives .
Scientific Research Applications
Thieno[3,2-c]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy . The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with the backbone amide NH-group of the kinase, enhancing its binding affinity .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with a similar structure but different ring fusion pattern.
Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.
Thieno[3,2-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: Thieno[3,2-c]pyridin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors .
Properties
IUPAC Name |
thieno[3,2-c]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMHAYOMYAPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563667 | |
Record name | Thieno[3,2-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-18-3 | |
Record name | Thieno[3,2-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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